molecular formula C11H15NO2 B13663001 Ethyl 2-(aminomethyl)-6-methylbenzoate

Ethyl 2-(aminomethyl)-6-methylbenzoate

Cat. No.: B13663001
M. Wt: 193.24 g/mol
InChI Key: FQHBLDPDYCMFCJ-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)-6-methylbenzoate is a benzoate ester derivative featuring an aminomethyl (-CH₂NH₂) substituent at the 2-position and a methyl (-CH₃) group at the 6-position of the aromatic ring. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol (estimated based on structural analogs ). This compound is of interest in pharmaceutical and synthetic chemistry due to its dual functional groups: the ester moiety provides hydrolytic versatility, while the aminomethyl group enables participation in nucleophilic reactions or coordination chemistry.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 2-(aminomethyl)-6-methylbenzoate

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)10-8(2)5-4-6-9(10)7-12/h4-6H,3,7,12H2,1-2H3

InChI Key

FQHBLDPDYCMFCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1CN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(aminomethyl)-6-methylbenzoate typically involves the esterification of 2-(aminomethyl)-6-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-(aminomethyl)-6-methylbenzoic acid+ethanolH2SO4ethyl 2-(aminomethyl)-6-methylbenzoate+water\text{2-(aminomethyl)-6-methylbenzoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-(aminomethyl)-6-methylbenzoic acid+ethanolH2​SO4​​ethyl 2-(aminomethyl)-6-methylbenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)-6-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-(aminomethyl)-6-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(aminomethyl)-6-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Ethyl 2-Methoxybenzoate (CAS 7335-26-4)

  • Substituents : Methoxy (-OCH₃) at the 2-position.
  • Molecular Weight : 180.20 g/mol .
  • Key Properties: Higher lipophilicity due to the electron-donating methoxy group. Soluble in ethanol, with a refractive index of 1.514 and a specific gravity of 1.121 .
  • Reactivity: The methoxy group stabilizes the aromatic ring via resonance, reducing electrophilic substitution reactivity compared to the aminomethyl variant.
  • Applications : Commonly used in flavoring agents and fragrances due to its stability and low reactivity .

Ethyl 2-Amino-6-Chloro-3-Methylbenzoate (CAS 1183546-09-9)

  • Substituents: Amino (-NH₂) at 2-position, chloro (-Cl) at 6-position, and methyl at 3-position.
  • Molecular Weight : 213.66 g/mol .
  • Amino and chloro groups create steric and electronic effects that may complicate regioselective reactions.
  • Applications : Used as a pharmaceutical intermediate, likely in antihypertensive or antimicrobial agents .

(S)-Methyl 4-(1-Aminoethyl)Benzoate (CAS 222714-37-6)

  • Substituents: (S)-1-aminoethyl (-CH(NH₂)CH₃) at the 4-position, methyl ester.
  • Molecular Weight : 179.22 g/mol .
  • Key Properties :
    • Chiral center introduces stereochemical complexity, relevant for enantioselective drug synthesis.
    • Reported synthesis yield of 83% via condensation reactions .
  • Reactivity: The aminoethyl group facilitates peptide coupling or Schiff base formation, contrasting with the primary aminomethyl group in the target compound.

2-(Aminomethyl)Pyridine (CAS 3731-51-9)

  • Structure: Aminomethyl group attached to a pyridine ring.
  • Key Properties: Pyridine’s electron-deficient aromatic system increases susceptibility to nucleophilic attack compared to benzene derivatives. Acts as a bidentate ligand in coordination chemistry, a property less pronounced in benzoate esters .

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Reactivity Highlights Applications
Ethyl 2-(aminomethyl)-6-methylbenzoate 193.24 (estimated) 2-NH₂CH₂, 6-CH₃ Nucleophilic reactions, ester hydrolysis Pharmaceutical intermediates (inferred)
Ethyl 2-methoxybenzoate 180.20 2-OCH₃ Electrophilic substitution resistant Fragrances, flavorings
Ethyl 2-amino-6-chloro-3-methylbenzoate 213.66 2-NH₂, 6-Cl, 3-CH₃ Steric hindrance, lipophilic Antimicrobial intermediates
(S)-Methyl 4-(1-aminoethyl)benzoate 179.22 4-CH(NH₂)CH₃ Enantioselective synthesis Chiral drug precursors
2-(Aminomethyl)pyridine 108.14 Pyridine ring, NH₂CH₂ Ligand in metal complexes Catalysis, coordination chemistry

Research Findings and Key Insights

  • Electronic Effects: The aminomethyl group in this compound is electron-donating, activating the aromatic ring toward electrophilic substitution, unlike the deactivating chloro group in its chloro-methyl analog .
  • Solubility : The target compound’s primary amine likely enhances water solubility compared to methoxy or chloro derivatives, which are more lipophilic .
  • Synthetic Utility : The ester group allows facile hydrolysis to carboxylic acids, a feature shared with Ethyl 2-methoxybenzoate but with additional reactivity from the amine .

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